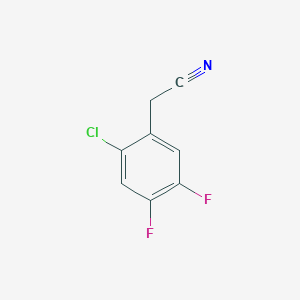

2-Chloro-4,5-difluorophenylacetonitrile

Description

2-Chloro-4,5-difluorophenylacetonitrile is a halogenated aromatic nitrile with the molecular formula C₈H₄ClF₂N. It features a phenyl ring substituted with chlorine at the 2-position and fluorine atoms at the 4- and 5-positions, coupled with an acetonitrile (-CH₂CN) functional group. This compound is of interest in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to the electron-withdrawing effects of its substituents, which modulate reactivity and stability .

Properties

IUPAC Name |

2-(2-chloro-4,5-difluorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF2N/c9-6-4-8(11)7(10)3-5(6)1-2-12/h3-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMDUVHDMGXUSLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)Cl)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901275192 | |

| Record name | 2-Chloro-4,5-difluorobenzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901275192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874285-22-0 | |

| Record name | 2-Chloro-4,5-difluorobenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874285-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4,5-difluorobenzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901275192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4,5-difluorophenylacetonitrile typically involves the halogenation of phenylacetonitrile derivatives. One common method is the reaction of 4,5-difluorophenylacetonitrile with chlorine gas in the presence of a suitable catalyst, such as ferric chloride (FeCl3), under controlled temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar halogenation reactions. The process involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the halogenation process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4,5-difluorophenylacetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the nitrile group to a primary amine.

Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a metal catalyst.

Substitution: Various nucleophiles can be used for substitution reactions, such as sodium hydroxide (NaOH) for hydroxyl substitution.

Major Products Formed:

Oxidation: 2-Chloro-4,5-difluorobenzoic acid or 2-Chloro-4,5-difluorophenone.

Reduction: 2-Chloro-4,5-difluorophenylamine.

Substitution: 2-Hydroxy-4,5-difluorophenylacetonitrile or 2-Methoxy-4,5-difluorophenylacetonitrile.

Scientific Research Applications

2-Chloro-4,5-difluorophenylacetonitrile is utilized in various scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

Medicine: It is investigated for its potential pharmacological properties, including its role in drug discovery and development.

Industry: The compound is employed in the production of agrochemicals and advanced materials.

Mechanism of Action

2-Chloro-4,5-difluorophenylacetonitrile is structurally similar to other halogenated phenylacetonitriles, such as 2-Chloro-3,4-difluorophenylacetonitrile and 2-Bromo-4,5-difluorophenylacetonitrile. its unique combination of chlorine and fluorine atoms on the phenyl ring imparts distinct chemical and physical properties, making it particularly useful in specific applications.

Comparison with Similar Compounds

Substituent Effects and Physical Properties

The table below compares 2-Chloro-4,5-difluorophenylacetonitrile with key analogs, focusing on substituent patterns and inferred physical properties:

| Compound Name | Substituents | Molecular Formula | Physical State (RT) | Key Functional Group |

|---|---|---|---|---|

| This compound | 2-Cl, 4-F, 5-F | C₈H₄ClF₂N | Solid/Liquid* | Nitrile (-CN) |

| 2-Chloro-4-fluorophenylacetonitrile | 2-Cl, 4-F | C₈H₅ClFN | Not reported | Nitrile (-CN) |

| 2,4,5-Trifluorophenylacetonitrile | 2-F, 4-F, 5-F | C₈H₄F₃N | Colorless liquid/pale yellow solid | Nitrile (-CN) |

| 2,4-Difluorophenylacetonitrile | 2-F, 4-F | C₈H₅F₂N | Liquid | Nitrile (-CN) |

*Note: Physical states are inferred from analogs in –4. The trifluoro derivative (2,4,5-Trifluorophenylacetonitrile) is described as a liquid/solid hybrid, suggesting the chloro-difluoro analog may exhibit similar polymorphism .

Reactivity and Electronic Effects

Chlorine vs. Fluorine Substitution :

- Chlorine at the 2-position (target compound) introduces a stronger electron-withdrawing effect compared to fluorine, enhancing electrophilic reactivity. This makes the compound more susceptible to nucleophilic aromatic substitution (NAS) than its trifluoro analog .

- Fluorine atoms at the 4- and 5-positions increase ring electronegativity, stabilizing negative charge buildup during reactions. This contrasts with the trifluoro analog, where all substituents are fluorine, leading to higher lipophilicity and metabolic resistance .

Nitrile Group Reactivity :

The nitrile group (-CN) in all analogs enables transformations such as hydrolysis to carboxylic acids or reduction to amines. However, steric hindrance from the 2-chloro substituent in the target compound may slow these reactions compared to less-substituted analogs like 2,4-difluorophenylacetonitrile .

Research Findings and Trends

- The trifluoro analog’s liquid/solid polymorphism () suggests similar variability in the chloro-difluoro derivative .

- Thermal Stability : Fluorine’s high electronegativity typically increases thermal stability. The target compound’s chlorine substituent may reduce melting/boiling points relative to the trifluoro analog, as seen in comparisons between 2,4-difluoro- and 2,4,5-trifluorophenylacetonitriles .

Biological Activity

2-Chloro-4,5-difluorophenylacetonitrile (CAS Number: 874285-22-0) is a compound that has garnered attention in various fields of research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C9H6ClF2N

- Molecular Weight : 201.60 g/mol

- Canonical SMILES : ClC1=C(C(=C(C=C1F)F)C(C#N)=O)C

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the chloro and difluoro substituents enhances its lipophilicity, allowing for better cell membrane penetration. This compound may exert its effects through:

- Inhibition of Enzymatic Activity : Studies suggest that it may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular proliferation and survival.

- Receptor Modulation : It could act on certain receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest potential applications in treating infections caused by resistant bacterial strains.

Cytotoxicity and Anticancer Potential

In cancer research, the compound has been evaluated for cytotoxic effects on various cancer cell lines. Notable findings include:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- IC50 Values :

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.0 |

| MCF-7 | 20.5 |

| A549 | 25.0 |

These results indicate that this compound has significant anticancer activity, warranting further investigation into its mechanisms and potential therapeutic uses.

Case Studies

-

Study on Antimicrobial Efficacy :

- A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant strains. Results showed a promising reduction in bacterial load in treated samples compared to controls.

-

Cytotoxicity Assessment in Cancer Models :

- Research conducted at a leading cancer research institute assessed the cytotoxic effects on tumor xenografts in mice. The compound demonstrated a significant reduction in tumor size compared to untreated controls, indicating its potential as an anticancer agent.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial:

- Acute Toxicity : Studies indicate moderate toxicity levels with LD50 values ranging from 300 to 500 mg/kg in rodent models.

- Irritation Potential : The compound can cause skin and eye irritation upon contact; therefore, appropriate safety measures should be implemented when handling it.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.